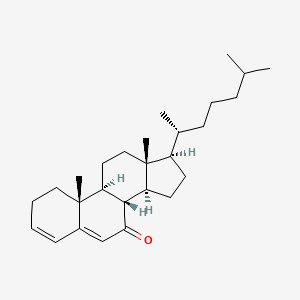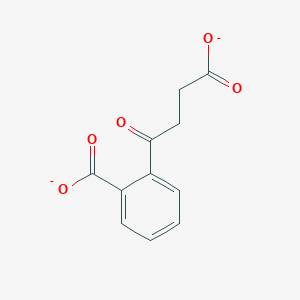
Colest-3,5-dien-7-ona
Descripción general
Descripción
Colest-3,5-dien-7-ona: es un compuesto esteroideo sintético con la fórmula molecular C27H42O . Es un derivado del colesterol y pertenece a la clase de esteroides colestánicos. Este compuesto no es de origen natural y típicamente se encuentra en individuos expuestos a él o sus derivados .
Aplicaciones Científicas De Investigación
La colest-3,5-dien-7-ona tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como precursor en la síntesis de diversos compuestos esteroideos.
Biología: Se estudia su papel en el metabolismo del colesterol y sus efectos en los procesos celulares.
Industria: Utilizado en la producción de fármacos esteroideos y como reactivo bioquímico.
Mecanismo De Acción
La colest-3,5-dien-7-ona actúa como un modulador alostérico negativo de los receptores GABA A. Reduce las corrientes inducidas por GABA en las células que expresan subunidades específicas de los receptores GABA A. Esta modulación afecta la despolarización de los nociceptores y los termosensores, lo que lleva a cambios en la percepción del dolor y la sensibilidad térmica .
Análisis Bioquímico
Biochemical Properties
Cholesta-3,5-dien-7-one is known to act as a negative allosteric modulator of GABAA receptors . This compound interacts with enzymes such as cholesterol oxidase, which catalyzes its formation from cholesterol . Additionally, it binds to liver X receptors, influencing cholesterol homeostasis by modulating cholesterol efflux and decreasing cholesterol uptake by cells . These interactions highlight the compound’s role in regulating cholesterol metabolism and its potential impact on neurological functions.
Cellular Effects
Cholesta-3,5-dien-7-one has been shown to influence various cellular processes. It modulates sphingolipid metabolism, protein prenylation, and platelet aggregation . The compound also induces apoptosis and affects cell signaling pathways by binding to liver X receptors . These effects suggest that cholesta-3,5-dien-7-one plays a crucial role in maintaining cellular homeostasis and regulating cell function.
Molecular Mechanism
At the molecular level, cholesta-3,5-dien-7-one exerts its effects through several mechanisms. It binds to GABAA receptors, reducing GABA-induced currents in cells expressing specific subunits . This interaction leads to the modulation of neuronal activity and has implications for neurological health. Additionally, the compound’s binding to liver X receptors influences gene expression related to cholesterol metabolism . These molecular interactions underscore the compound’s multifaceted role in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cholesta-3,5-dien-7-one have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH . Long-term studies have shown that cholesta-3,5-dien-7-one can maintain its activity for extended periods under optimal conditions, but its activity decreases with prolonged exposure to adverse conditions
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of cholesta-3,5-dien-7-one vary with different dosages. At low doses, the compound exhibits beneficial effects on cholesterol metabolism and cellular function . At high doses, it can induce toxic effects, including disruptions in calcium homeostasis and the formation of neutrophil extracellular traps . These dosage-dependent effects highlight the importance of careful dosage regulation in potential therapeutic applications.
Metabolic Pathways
Cholesta-3,5-dien-7-one is involved in several metabolic pathways, primarily related to cholesterol metabolism. It is formed through the oxidation of cholesterol by cholesterol oxidase . The compound also interacts with liver X receptors, modulating cholesterol efflux and uptake . These interactions influence metabolic flux and metabolite levels, underscoring the compound’s role in maintaining cholesterol homeostasis.
Transport and Distribution
Within cells and tissues, cholesta-3,5-dien-7-one is transported and distributed through interactions with specific transporters and binding proteins . Its localization and accumulation are influenced by factors such as lipid solubility and binding affinity to cellular components . Understanding these transport mechanisms is essential for elucidating the compound’s physiological roles and potential therapeutic applications.
Subcellular Localization
Cholesta-3,5-dien-7-one is localized in various subcellular compartments, including the plasma membrane and intracellular organelles . Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . These factors play a crucial role in directing the compound to specific cellular sites, where it can exert its effects on cellular processes.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La colest-3,5-dien-7-ona puede sintetizarse mediante la oxidación del colesterol. El proceso implica el uso de la enzima colesterol oxidasa, que convierte el colesterol en this compound . Las condiciones de reacción típicamente incluyen un medio basal de colesterol suplementado con colesterol como sustrato, y las condiciones óptimas para la actividad enzimática son 40 °C y pH 7.8 .
Métodos de Producción Industrial: La producción industrial de this compound implica el uso de métodos biotecnológicos, donde se emplean cepas bacterianas específicas como Enterococcus hirae para producir la enzima colesterol oxidasa. La enzima se utiliza entonces para oxidar el colesterol a this compound .
Análisis De Reacciones Químicas
Tipos de Reacciones: La colest-3,5-dien-7-ona experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado aún más para formar diferentes oxiesteroles.
Reducción: Puede ser reducido para formar derivados del colestano.
Sustitución: El compuesto puede experimentar reacciones de sustitución para formar diversos derivados.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.
Sustitución: Los reactivos como los halógenos y los agentes alquilantes se utilizan comúnmente.
Principales Productos Formados:
Oxidación: Formación de oxiesteroles.
Reducción: Formación de derivados del colestano.
Sustitución: Formación de diversos derivados sustituidos del colestano
Comparación Con Compuestos Similares
Compuestos Similares:
- Colest-5,7-dien-3-beta-ol
- Colest-5-en-7-ona
- 5-alfa-colestano-7-ona
- Colest-5,7-dien-3-ol acetato
- Colest-3,5-dien-3-il acetato
Comparación: La colest-3,5-dien-7-ona es única debido a su estructura específica y su papel como modulador alostérico negativo de los receptores GABA A. A diferencia de otros compuestos similares, tiene efectos distintos en las corrientes inducidas por GABA y la despolarización de los nociceptores .
Propiedades
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O/c1-18(2)9-8-10-19(3)21-12-13-22-25-23(14-16-27(21,22)5)26(4)15-7-6-11-20(26)17-24(25)28/h6,11,17-19,21-23,25H,7-10,12-16H2,1-5H3/t19-,21-,22+,23+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXJJFWWNDJDNR-CZRUWHASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CCC=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
567-72-6 | |
| Record name | Cholesta-3,5-dien-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=567-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholesta-3,5-dien-7-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholesta-3,5-dien-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.460 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHOLESTA-3,5-DIEN-7-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XJ9029P2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Chlorophenyl)-3-[3-(3-chlorophenyl)-1,5,5-trimethyl-2-oxoimidazolidin-4-yl]urea](/img/structure/B1232210.png)
![2-[2,5-Diethoxy-4-(4-morpholinyl)anilino]-1-(4-methyl-1-piperidinyl)-1-propanone](/img/structure/B1232213.png)

![4-[3-(3-dioxaziridinyl)phenyl]-5-(3-hydroxy-1-oxopropyl)-2,6-dimethyl-1-prop-2-ynyl-4H-pyridine-3-carboxylic acid methyl ester](/img/structure/B1232217.png)

![[(1'S,2S,2'S,3'R,5'S,7'S,8'S,9'R,10'R,13'S)-2',5',9',10',13'-pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl] acetate](/img/structure/B1232219.png)
![N'-[4-(diethylamino)benzylidene]-2-furohydrazide](/img/structure/B1232221.png)


![Trichothec-9-en-8-one, 12,13-epoxy-4-[(1-oxo-2-butenyl)oxy]-, (4beta)-](/img/structure/B1232226.png)

![(1S,4aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B1232230.png)

![8-[(1R,2R)-3-oxo-2-{(Z)-pent-2-en-1-yl}cyclopentyl]octanoate](/img/structure/B1232232.png)
